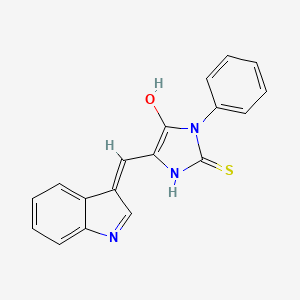
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include the use of catalysts such as l-tyrosine, which facilitates the reaction in water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Aplicaciones Científicas De Investigación
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, which can lead to a range of biological effects . The exact pathways and targets can vary depending on the specific application, but they often involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione
- 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
- 5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
What sets 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one apart from similar compounds is its unique combination of the indole and thioxoimidazolidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H13N3OS |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)/b12-10+ |
Clave InChI |
IXAAJDXMGZCGKN-ZRDIBKRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


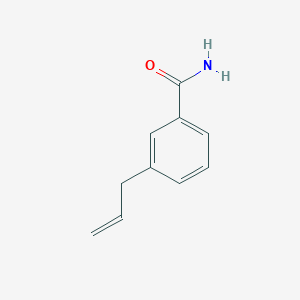
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/no-structure.png)
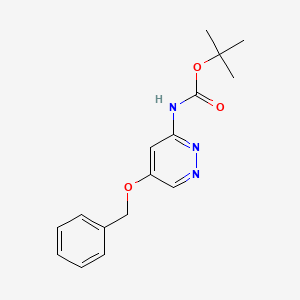
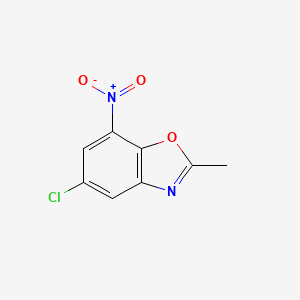
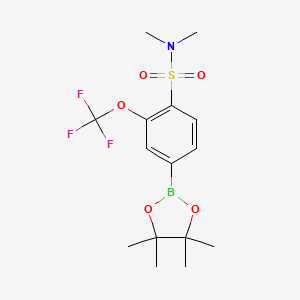

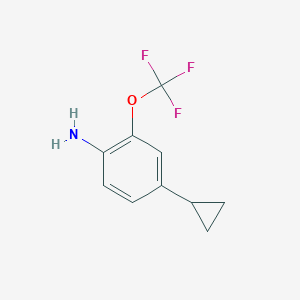
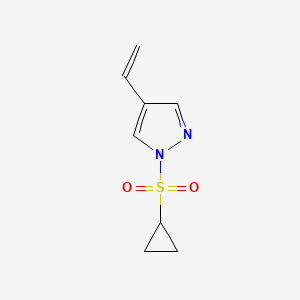
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
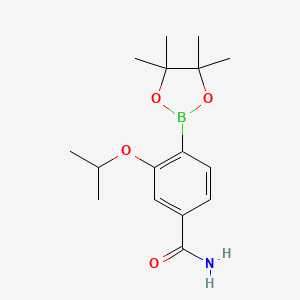
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
